

An In-Depth Technical Guide to the Post-Translational Modifications of RPL19

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Compound of Interest

Compound Name: *ribosomal protein L19*

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Introduction

Ribosomal Protein L19 (RPL19) is a crucial component of the 60S large ribosomal subunit, playing a fundamental role in protein synthesis. Beyond its canonical function in translation, emerging evidence highlights the involvement of RPL19 in a myriad of cellular processes, including cell proliferation, apoptosis, and immune responses. The functional versatility of RPL19 is intricately regulated by a series of post-translational modifications (PTMs). These modifications act as molecular switches, dynamically altering the protein's stability, localization, and interaction with other cellular components. This technical guide provides a comprehensive overview of the known PTMs of RPL19, presenting quantitative data, detailed experimental protocols, and the signaling pathways influenced by these modifications.

Post-Translational Modifications of RPL19

RPL19 undergoes several types of post-translational modifications, including ubiquitination, phosphorylation, citrullination, glycosylation, and acetylation. These modifications are critical in modulating its extra-ribosomal functions and have been implicated in various disease states, particularly cancer.

Ubiquitination

Ubiquitination is a key regulatory PTM that involves the covalent attachment of ubiquitin to lysine residues. This process can signal for protein degradation via the proteasome or mediate non-proteolytic functions such as altering protein-protein interactions and cellular localization.

Quantitative Data on RPL19 Ubiquitination

Global proteomic studies have identified multiple ubiquitination sites on RPL19. While comprehensive stoichiometric data remains an active area of research, mass spectrometry-based analyses have provided valuable quantitative insights.

Lysine Residue	Reported in High-Throughput Studies	Notes
K21	Yes	Identified in multiple ubiquitinome studies.
K43	Yes	
K46	Yes	
K92	Yes	
K128	Yes	
K152	Yes	
K153	Yes	
K180	Yes	
K181	Yes	
K186	Yes	

This table summarizes ubiquitination sites on human RPL19 identified in large-scale proteomic screens. The stoichiometry of these modifications can vary depending on the cellular context and stimuli.

Functional Implications of RPL19 Ubiquitination

The ubiquitination of ribosomal proteins is a critical mechanism for maintaining ribosome quality control and regulating gene expression. The ubiquitination of RPL19 has been linked to the regulation of the p53 tumor suppressor pathway. Under conditions of ribosomal stress, non-ribosomal RPL19 can interact with and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This leads to the stabilization and activation of p53. The ubiquitination status of RPL19 itself in this context is an area of ongoing investigation, with deubiquitinating enzymes (DUBs) potentially playing a crucial role in regulating this interaction.[1][2][3][4][5]

Phosphorylation

Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is a fundamental PTM that regulates protein function in response to extracellular signals.

Quantitative Data on RPL19 Phosphorylation

While specific phosphorylation sites on RPL19 have been identified, quantitative data on their occupancy and dynamic changes in response to stimuli are still being elucidated. Knockdown of RPL19 in PC-3M prostate cancer cells has been shown to lead to a global reduction in site-specific phosphorylation of other proteins, suggesting a role for RPL19 in regulating cellular signaling cascades.[6]

Functional Implications of RPL19 Phosphorylation

Phosphorylation of ribosomal proteins can modulate translation efficiency and specificity. The phosphorylation of RPL19 is implicated in signaling pathways that control cell growth and proliferation. For instance, the PI3K/Akt/mTOR pathway, a central regulator of cell survival and metabolism, is known to influence the phosphorylation status of various ribosomal proteins, although the direct phosphorylation of RPL19 by this pathway requires further investigation.[7][8][9][10][11] Similarly, the TNF-alpha/NF-kappa B signaling pathway, which is involved in inflammation and immunity, can also modulate the phosphorylation of cellular proteins, and RPL19 may be a downstream target in this cascade.[12][13]

Citrullination

Citrullination is the conversion of arginine residues to citrulline, a modification catalyzed by peptidylarginine deiminases (PADs). This PTM can alter protein structure and function.

Quantitative Data on RPL19 Citrullination

A comprehensive, quantitative, and site-specific atlas of the citrullinome identified RPL19 as a substrate of PADI4.[14] The study identified citrullination at residues R16, R38, and R117.[14]

Arginine Residue	Identified by Mass Spectrometry	Catalyzing Enzyme
R16	Yes	PADI4
R38	Yes	PADI4
R117	Yes	PADI4

Functional Implications of RPL19 Citrullination

Citrullination of RPL19 by PADI4 may have implications in the context of autoimmune diseases like rheumatoid arthritis, where aberrant citrullination contributes to the generation of autoantigens.[14][15][16] The functional consequence of RPL19 citrullination on its role in translation and extra-ribosomal functions is an area for future research.

Glycosylation

Glycosylation involves the attachment of glycans to proteins and plays a role in protein folding, stability, and cell-cell interactions.

Quantitative Data on RPL19 Glycosylation

Databases have annotated potential glycosylation sites on RPL19, though quantitative, site-specific experimental validation is still emerging.

Functional Implications of RPL19 Glycosylation

The functional impact of RPL19 glycosylation is not yet well understood. However, glycosylation of ribosomal proteins could potentially influence ribosome assembly, stability, and interaction with other cellular components.

Acetylation

Acetylation is the addition of an acetyl group to lysine residues, which can neutralize its positive charge and affect protein-protein interactions and protein stability.

Functional Implications of RPL19 Acetylation

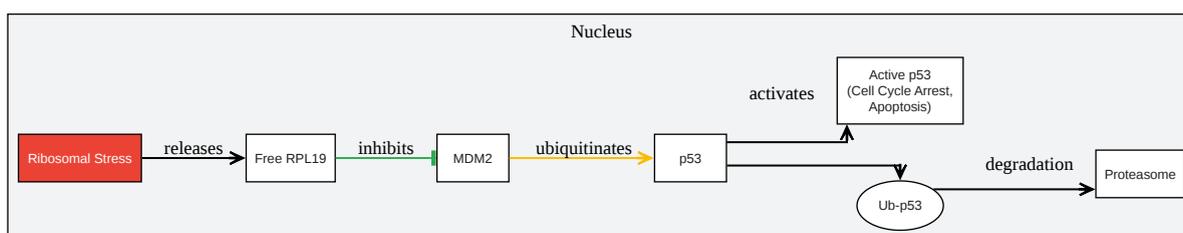
Large-scale acetylome studies have identified acetylation on various ribosomal proteins. While specific functional data for RPL19 acetylation is limited, it is plausible that this modification could regulate its extra-ribosomal functions, similar to what has been observed for other ribosomal proteins.

Signaling Pathways Involving RPL19 PTMs

The post-translational modification of RPL19 is intricately linked to several key signaling pathways that are fundamental to cellular homeostasis and disease.

RPL19 and the p53 Pathway

Under conditions of ribosomal stress, such as impaired ribosome biogenesis, "free" ribosomal proteins, including RPL19, can translocate to the nucleoplasm. There, RPL19 can bind to and inhibit the E3 ubiquitin ligase MDM2, a primary negative regulator of the tumor suppressor p53. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and the activation of p53-dependent cell cycle arrest or apoptosis. The ubiquitination status of RPL19 itself is likely a critical regulator of this interaction.

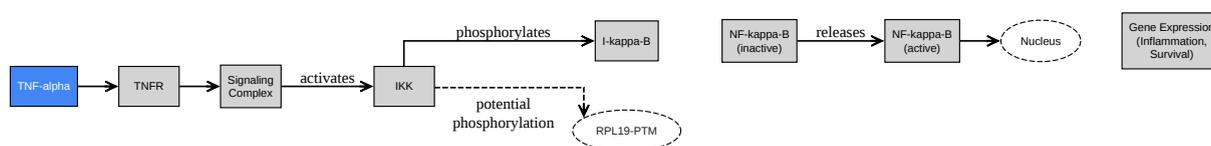


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Caption: RPL19-mediated regulation of the p53 pathway under ribosomal stress.

RPL19 and TNF-alpha/NF-kappa B Signaling

The TNF-alpha signaling pathway is a key regulator of inflammation and immunity, primarily through the activation of the transcription factor NF-kappa B. Some studies suggest a link between ribosomal proteins and this pathway. While direct evidence for RPL19 PTMs in this context is still emerging, it is plausible that signaling events downstream of TNF-alpha could lead to the phosphorylation or ubiquitination of RPL19, thereby modulating its function.

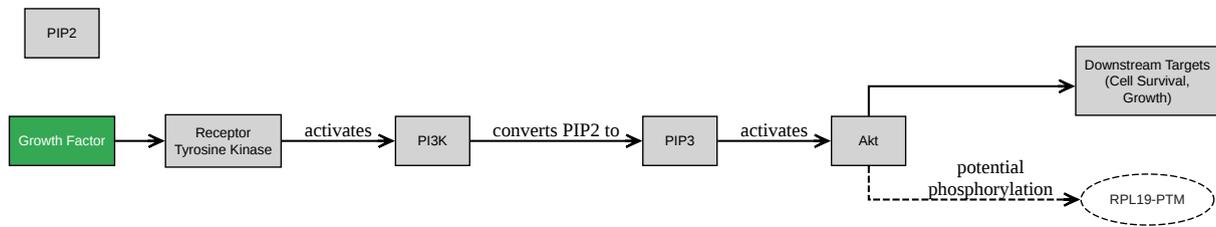


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Caption: Potential involvement of RPL19 PTMs in the TNF-alpha/NF-kappa B signaling pathway.

RPL19 and PI3K/Akt Signaling

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This pathway is frequently hyperactivated in cancer. Ribosomal protein S6, a component of the small ribosomal subunit, is a well-known downstream target of this pathway. It is conceivable that RPL19 could also be a target of kinases activated by the PI3K/Akt pathway, with phosphorylation potentially influencing its extra-ribosomal functions.



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Caption: Postulated role of RPL19 phosphorylation in the PI3K/Akt signaling pathway.

Experimental Protocols

Investigating the PTMs of RPL19 requires a combination of techniques to enrich for the modified protein and to identify and quantify the specific modifications.

Immunoprecipitation of RPL19

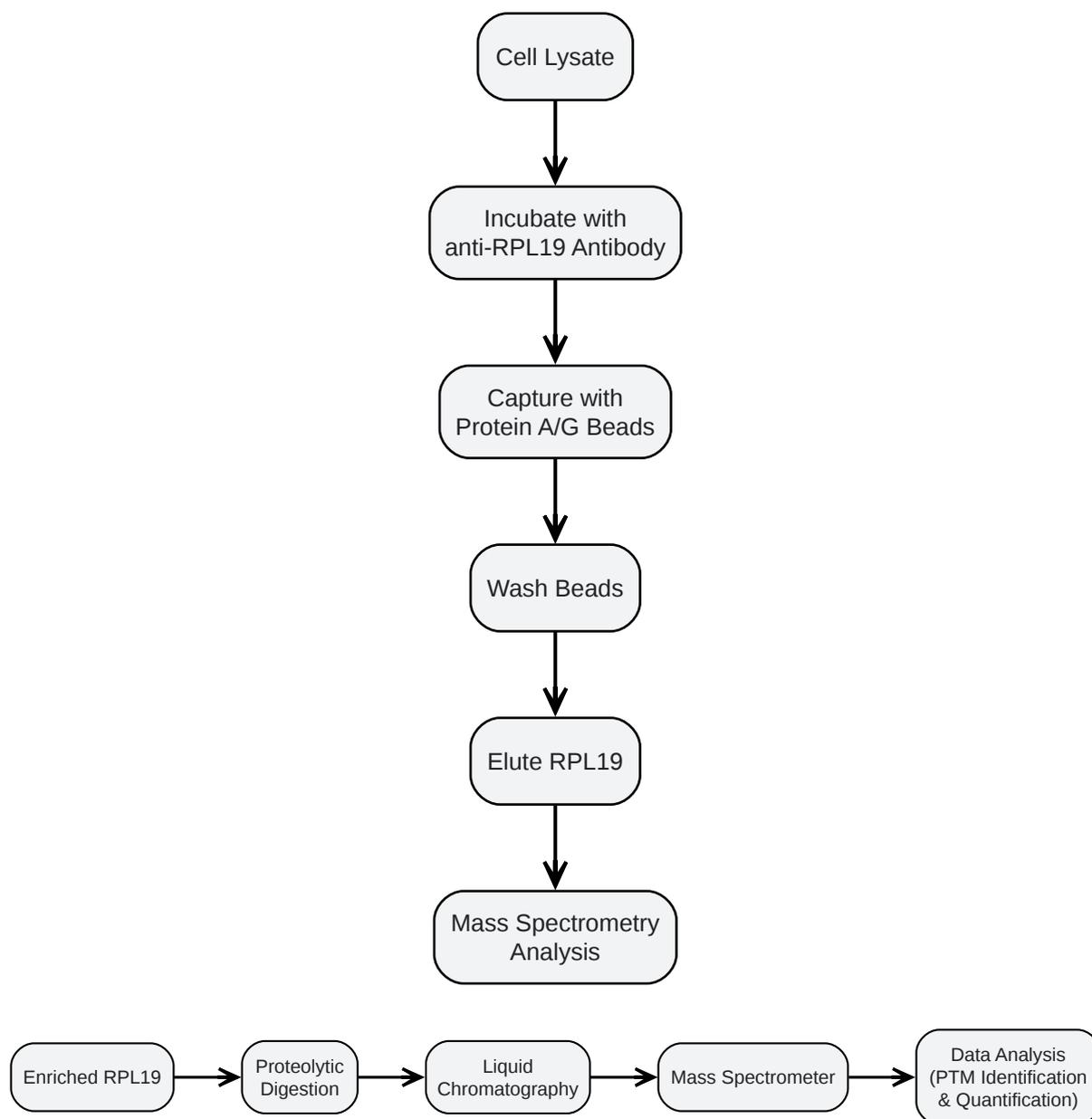
Immunoprecipitation (IP) is a common method to isolate RPL19 from cell lysates prior to mass spectrometry analysis.

Materials:

- Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- Anti-RPL19 antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Protocol:

- Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
- Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RPL19 antibody overnight at 4°C with gentle rotation.
- Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
- Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using elution buffer.
- Sample Preparation for Mass Spectrometry: The eluted proteins can be further processed for mass spectrometry analysis, typically involving reduction, alkylation, and enzymatic digestion.



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